molecular formula C10H9NO4 B596418 Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate CAS No. 106531-50-4

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate

Cat. No. B596418
CAS RN: 106531-50-4
M. Wt: 207.185
InChI Key: MQXHCQIAEQWPOC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is a heterocyclic organic compound . It has a molecular formula of C10H9NO4 .


Molecular Structure Analysis

The molecular weight of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is 207.18 . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate has a predicted boiling point of 326.0±37.0 °C and a predicted density of 1.359±0.06 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

C10H9NO4 C_{10}H_{9}NO_{4} C10​H9​NO4​

and a molecular weight of 207.18 g/mol . Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.

Anti-inflammatory Research

The structural similarity of Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate to other compounds with known anti-inflammatory properties suggests potential applications in this field . Researchers can explore its efficacy and mechanism of action in modulating inflammatory responses, which could lead to the development of new anti-inflammatory agents.

Safety and Hazards

Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate is classified as a warning hazard. It may cause skin irritation (H315) and serious eye irritation (H319) if not handled properly .

properties

IUPAC Name

ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-3-4-11-5-7(6)15-9/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXHCQIAEQWPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716286
Record name Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106531-50-4
Record name Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared using a method analogous to that of 5-hydroxyfuro[2,3-c]pyridazine-6-carboxylic acid ethyl ester (A.2.3.1), 3-chloroisonicotinic acid ethyl ester replacing 3-chloropyridazine-4-carboxylic acid ethyl ester;
Name
5-hydroxyfuro[2,3-c]pyridazine-6-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Q & A

Q1: What is the significance of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate in the synthesis of furo[2,3-c]pyridine?

A1: Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of furo[2,3-c]pyridine. The research paper describes its preparation through the cyclization of ethyl 2-(3-hydroxyisonicotinoyloxy)acetate []. This cyclized product is then subjected to hydrolysis and decarboxylation to yield furo[2,3-c]pyridin-3(2H)-one, which can be further transformed into furo[2,3-c]pyridine through subsequent reactions [].

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